3-(2,6-dichlorophenyl)-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-(2,6-dichlorophenyl)-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is commonly referred to as DCMF or DCMF-AM and is known for its ability to modulate the activity of certain ion channels and receptors in the brain.
Scientific Research Applications
Synthesis and Biological Activities
A key application of this compound is in the synthesis of novel heterocyclic compounds. For instance, a study by Bekircan et al. (2015) involved using a related compound as a starting material for synthesizing various heterocyclic compounds. These compounds were characterized and tested for lipase and α-glucosidase inhibition, showing promising anti-lipase activity and anti-α-glucosidase activity (Bekircan et al., 2015).
Insecticidal Activity
Research by Hasan et al. (1996) explored the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines. A related compound was converted to various isomers and tested for insecticidal activity against common pests, indicating specific conformational properties essential for potential insecticidal effects (Hasan et al., 1996).
Chemical Synthesis and Characterization
In the field of chemical synthesis and characterization, Azizian et al. (2000) studied the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate. This research sheds light on the synthesis pathways and the potential applications of these compounds in various chemical reactions (Azizian et al., 2000).
Cytotoxicity and Antimicrobial Activities
The compound's derivatives have been studied for their cytotoxicity and antimicrobial activities. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in developing new anticancer agents (Hassan et al., 2014).
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-16(18(23-26-11)17-14(20)4-3-5-15(17)21)19(24)22-10-12-6-8-13(25-2)9-7-12/h3-9H,10H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFWICZDBHTJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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